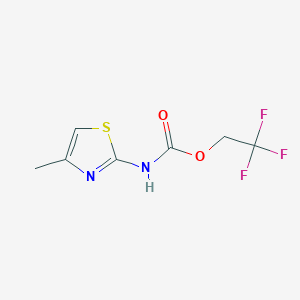

2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate

CAS No.: 1334148-73-0

Cat. No.: VC3403361

Molecular Formula: C7H7F3N2O2S

Molecular Weight: 240.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1334148-73-0 |

|---|---|

| Molecular Formula | C7H7F3N2O2S |

| Molecular Weight | 240.21 g/mol |

| IUPAC Name | 2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate |

| Standard InChI | InChI=1S/C7H7F3N2O2S/c1-4-2-15-5(11-4)12-6(13)14-3-7(8,9)10/h2H,3H2,1H3,(H,11,12,13) |

| Standard InChI Key | JMLRQPBJFHTAIT-UHFFFAOYSA-N |

| SMILES | CC1=CSC(=N1)NC(=O)OCC(F)(F)F |

| Canonical SMILES | CC1=CSC(=N1)NC(=O)OCC(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Identification

The compound's lipophilicity, as indicated by its XLogP3-AA value of 2.4, suggests moderate lipid solubility. This characteristic is important for predicting its behavior in biological systems, particularly concerning membrane permeability and distribution within tissues. The presence of one hydrogen bond donor and seven hydrogen bond acceptors indicates potential for intermolecular interactions, which may influence its solubility, reactivity, and binding characteristics with biological targets.

Synthesis and Production Methods

Production Considerations

Commercial production of 2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate must address several key considerations to ensure product quality and consistency. These include:

-

Reaction optimization to maximize yield and minimize side products

-

Purification protocols to achieve the required purity level (typically ≥95%)

-

Quality control procedures for batch consistency

-

Storage conditions to maintain stability

Applications and Research Significance

Research Applications

2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate is primarily utilized as a research tool in chemical and biological investigations. Its applications span several scientific disciplines:

-

As a chemical intermediate in the synthesis of more complex molecules

-

In structure-activity relationship studies examining the effects of fluorination

-

As a reference compound for analytical method development

-

In studies investigating carbamate chemistry and reactivity

The compound's specific structural features, particularly the combination of the trifluoroethyl moiety with the thiazole ring, make it valuable for comparative studies examining the influence of fluorination on molecular properties and biological activities. Researchers often employ such compounds to probe the effects of electron-withdrawing groups on reaction mechanisms and molecular interactions.

Comparative Analysis with Related Compounds

Structural Analogs

Several structural analogs of 2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate exist, differing in specific substituents while maintaining the core thiazole-carbamate scaffold. Notable related compounds include:

-

2,2,2-trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate - A positional isomer with the methyl group at position 5 instead of position 4 on the thiazole ring

-

tert-Butyl (4-methylthiazol-2-yl)carbamate - Contains a tert-butyl group instead of the 2,2,2-trifluoroethyl group

-

2,2,2-trifluoroethyl N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]carbamate - Contains a trifluoromethyl group at position 4 instead of a methyl group

Comparative Properties

A comparison of key properties between 2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate and its structural analogs reveals important differences that may influence their applications and behaviors. Table 2 presents a comparative analysis of selected properties.

Table 2: Comparative Analysis of 2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate and Related Compounds

Current Research Trends and Future Perspectives

Emerging Research Applications

Current research involving 2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate and related compounds is expanding our understanding of fluorinated carbamates in various scientific domains. Emerging research trends include:

-

Investigation of structure-activity relationships to optimize specific molecular properties

-

Exploration of new synthetic methodologies to improve production efficiency

-

Development of analytical methods for detecting and quantifying these compounds

-

Studies examining their potential interactions with biological systems

The growing interest in fluorinated compounds for diverse applications continues to drive research in this area, with scientists exploring novel uses for these specialized molecules in fields ranging from medicinal chemistry to materials science.

Future Research Directions

Future research involving 2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate may focus on several promising directions:

-

Detailed mechanistic studies of its chemical reactivity

-

Comprehensive evaluation of its potential biological activities

-

Investigation of its utility as a building block for more complex molecules

-

Computational studies to predict its interactions with various biological targets

As research techniques continue to advance, our understanding of this compound and its properties will likely expand, potentially revealing new applications and insights into its behavior in different chemical and biological contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume